Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-5-27-18(25)15-7-6-10-24-16(21-22-17(15)24)13-14-8-11-23(12-9-14)19(26)28-20(2,3)4/h6-7,10,14H,5,8-9,11-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKTHOPVGHADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NN=C2CC3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744339 | |
| Record name | Ethyl 3-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211592-94-7 | |
| Record name | Ethyl 3-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is CHNO, and it features a piperidine ring and a triazolo-pyridine moiety, which contribute to its biological activity. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the Triazolo-Pyridine Moiety : This involves the condensation of appropriate precursors to form the triazolo-pyridine framework.
- Piperidine Ring Formation : The piperidine ring is synthesized through cyclization reactions involving suitable amines and carbonyl compounds.
- Carboxylate Esterification : The final step includes esterification of the piperidine derivative with tert-butyl and ethoxycarbonyl groups to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as receptors and enzymes. Notably, it shows promising antagonistic activity against muscarinic acetylcholine receptors (mAChRs), which are crucial in numerous physiological processes including cognition and memory.
Pharmacological Profile
The pharmacological profile includes:
- Selectivity : The compound exhibits subtype-selective antagonism towards mAChRs, particularly showing low binding affinities for M2 and M4 receptor subtypes while maintaining potency against M5 receptors.
| Receptor Subtype | IC (nM) | Selectivity |
|---|---|---|
| M1 | >10,000 | Low |
| M2 | 1.1 | Moderate |
| M3 | >10,000 | Low |
| M5 | 50 | High |
In Vitro Studies
In vitro studies have demonstrated that the compound has low to moderate hepatic clearance rates across species (human, rat, mouse). The predicted human clearance rates are around 5 mL/min/kg with favorable pharmacokinetic properties including good oral bioavailability (68% when administered as an HCl salt).
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cognitive Enhancement : In animal models, administration of this compound resulted in improved learning and memory performance.
- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative conditions by modulating cholinergic signaling pathways.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. Variations in the triazole positioning or modifications on the piperidine ring can significantly alter its pharmacological profile.
Comparative Analysis
Here is a comparative analysis of structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-b]pyridin-3-yl]methyl}piperidine | Similar piperidine structure | Different triazole positioning affects activity |
| Tert-butyl 4-{[6-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl}piperidine | Altered position of ethoxycarbonyl group | Potentially different biological activity |
| Tert-butyl 4-{[(5-(ethoxycarbonyl)-1H-pyrazol-3-yl)methyl]}piperidine | Pyrazole instead of triazole | May exhibit distinct pharmacological profiles |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperidine-1-carboxylates fused with heterocyclic systems. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues with Triazolopyridine Cores
Key Observations :
- Synthetic Utility : Brominated analogs (e.g., 6-bromo or 8-bromo derivatives) serve as intermediates for cross-coupling reactions, whereas the target compound’s ethoxycarbonyl group may limit further derivatization .
- Biological Relevance : Trifluoromethyl-substituted analogs exhibit higher lipophilicity, favoring membrane permeability in kinase inhibitors .
Analogues with Alternative Heterocyclic Systems
Key Observations :
- Triazolo-pyridinones (e.g., compound from ) introduce a ketone group, altering hydrogen-bonding capacity compared to the ethoxycarbonyl-substituted target compound.
- Spirocyclic systems (e.g., ) impose conformational constraints, which may enhance target selectivity but reduce synthetic accessibility.
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a convergent approach:
- Step 1 : Construction or procurement of the substituted triazolopyridine intermediate bearing the ethoxycarbonyl group.
- Step 2 : Functionalization of piperidine at the nitrogen with a tert-butyl carboxylate protecting group.
- Step 3 : Coupling of the triazolopyridine moiety to the 4-position of the piperidine ring via a suitable linker, often a methylene bridge.
This approach allows for modular assembly, facilitating variations in substituents for structure-activity relationship studies.
Detailed Synthetic Procedure (Based on Patent WO2009096080A1 and Related Literature)
Synthesis of the 8-(ethoxycarbonyl)-triazolo[4,3-a]pyridine intermediate :
- Starting from pyridine derivatives, the triazole ring is constructed via cyclization reactions involving hydrazine or substituted hydrazides and appropriate nitrile or amidine precursors.
- The ethoxycarbonyl group is introduced typically via esterification or alkylation using ethyl chloroformate or similar reagents under basic conditions.
Preparation of tert-butyl piperidine-1-carboxylate :
- Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen as a tert-butyl carbamate.
- This step is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0°C to room temperature with a base like triethylamine.
Coupling of the triazolopyridine moiety to the piperidine ring :
- The 3-position of the triazolopyridine is functionalized to allow linkage, commonly via a halogenated methyl group (e.g., bromomethyl derivative).
- Nucleophilic substitution is performed where the piperidine nitrogen or the 4-position carbon acts as a nucleophile to displace the halide, forming the methylene bridge.
- This reaction is typically done in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100°C).
-
- The crude product is purified by column chromatography using silica gel.
- Elution solvents vary depending on polarity but often include mixtures of ethyl acetate and hexanes.
- Final product characterization is done by NMR (1H, 13C), HRMS, and sometimes X-ray crystallography.
Experimental Data Summary
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Triazolopyridine synthesis | Cyclization with hydrazine derivatives, esterification with ethyl chloroformate | 70–85 | Requires careful temperature control |
| Piperidine Boc protection | Piperidine + Boc2O, triethylamine, DCM, 0°C to RT | 90–95 | Standard protecting group installation |
| Coupling reaction | Halomethyl-triazolopyridine + Boc-piperidine, DMF, 80°C | 80–90 | Nucleophilic substitution, polar aprotic solvent |
| Purification and isolation | Silica gel chromatography, EtOAc/Hexane | — | Product isolated as colorless oil or solid |
Research Findings and Optimization Notes
- Solvent choice : Polar aprotic solvents such as DMF and DMSO are preferred for the coupling step to enhance nucleophilicity and solubility of reactants.
- Temperature control : Elevated temperatures (70–100°C) improve reaction rates but must be balanced to avoid decomposition.
- Protecting group stability : The tert-butyl carbamate (Boc) group is stable under coupling conditions but can be removed under acidic conditions if deprotection is desired.
- Purity and characterization : High purity (>97%) is achievable with column chromatography and recrystallization; characterization includes NMR chemical shifts consistent with the expected structure and HRMS confirming molecular weight.
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Product State |
|---|---|---|---|---|---|---|
| Triazolopyridine formation | Hydrazine, pyridine derivative, ethyl chloroformate | Ethanol/DMF | 60–80°C | 6–12 h | 70–85 | Intermediate |
| Piperidine Boc protection | Boc2O, triethylamine | DCM | 0°C to RT | 2–4 h | 90–95 | Boc-protected piperidine |
| Coupling to form final compound | Halomethyl-triazolopyridine, Boc-piperidine | DMF | 80°C | 12–24 h | 80–90 | Target compound |
| Purification | Silica gel chromatography | EtOAc/Hexane | RT | — | — | Pure compound |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this compound, and what analytical methods validate its structural integrity?
- Methodology : Synthesis typically involves multi-step protocols, including:
- Coupling reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the triazolopyridine core to the piperidine-carboxylate moiety .
- Protection/deprotection : tert-Butoxycarbonyl (Boc) groups are introduced to protect amines, followed by acidic deprotection (e.g., HCl/Et₂O) .
- Purification : Silica gel chromatography or recrystallization ensures purity (>95% by HPLC) .
- Validation :
- 1H/13C NMR : Key peaks include δ ~1.4 ppm (tert-butyl), δ ~4.2 ppm (ethoxycarbonyl OCH₂), and aromatic protons at δ 7.2–8.3 ppm .
- Mass spectrometry (ESI-MS) : Confirms molecular ion [M+H]+ with <2 ppm deviation .
Q. How should researchers handle safety and stability concerns during synthesis?
- Safety protocols :
- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use fume hoods, gloves, and eye protection .
- Storage : Stable at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxycarbonyl group .
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing substituents to the triazolopyridine ring?
- Catalytic conditions :
- Pd(PPh₃)₄ in DME/Na₂CO₃ achieves >90% yield for bromo-triazolopyridine intermediates .
- Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C) for cyclization steps .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 8-position .
Q. How do electronic effects of substituents influence biological activity?
- Case study : Replacement of ethoxycarbonyl with trifluoromethyl (CF₃) increases lipophilicity (LogP +0.5), enhancing membrane permeability in retinol-binding protein assays .
- SAR analysis : Electron-withdrawing groups (e.g., CN, CF₃) at the 8-position improve binding affinity (IC₅₀ < 50 nM) compared to electron-donating groups (e.g., OMe) .
Q. What techniques resolve contradictions in spectral data for structurally similar analogs?
- Contradiction example : Overlapping NMR signals for piperidine methylene protons (δ 2.8–3.2 ppm) .
- Resolution :
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and distinguishes diastereotopic protons .
- Variable-temperature NMR : Resolves dynamic rotational barriers in hindered piperidine conformers .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
